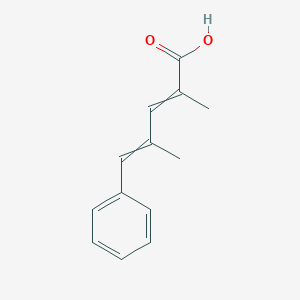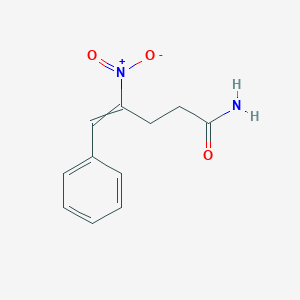![molecular formula C11H10BrI2NO2 B14607282 N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide CAS No. 58085-66-8](/img/structure/B14607282.png)
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide is an organic compound with the molecular formula C10H9BrI2NO2. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, along with an acetamide group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide typically involves multiple steps:
Bromination and Iodination: The starting material, a phenyl ring, undergoes bromination and iodination to introduce bromine and iodine atoms at specific positions.
Acetylation: The brominated and iodinated phenyl compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the reaction of the acetylated compound with an amine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The acetamide group can also participate in hydrogen bonding, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-N-[2-(bromomethyl)-4-iodophenyl]acetamide
- N-Acetyl-N-[2-(bromomethyl)-4,6-dichlorophenyl]acetamide
- N-Acetyl-N-[2-(bromomethyl)-4,6-difluorophenyl]acetamide
Uniqueness
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These halogens can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
58085-66-8 |
|---|---|
Formule moléculaire |
C11H10BrI2NO2 |
Poids moléculaire |
521.91 g/mol |
Nom IUPAC |
N-acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide |
InChI |
InChI=1S/C11H10BrI2NO2/c1-6(16)15(7(2)17)11-8(5-12)3-9(13)4-10(11)14/h3-4H,5H2,1-2H3 |
Clé InChI |
KMLFRXQQJPCFHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=C(C=C(C=C1I)I)CBr)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


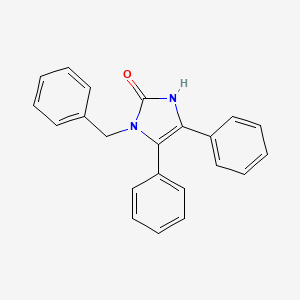
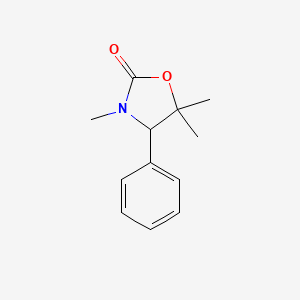
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
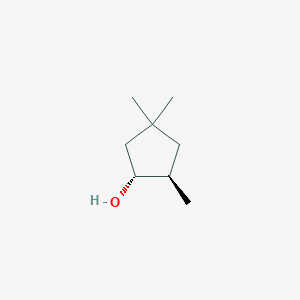
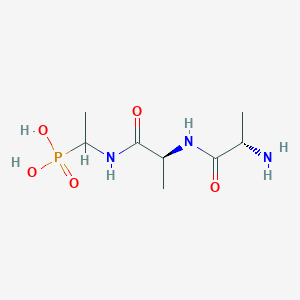
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)

